Ascorutin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ascorbic acid, rutoside drug combination is used in treatment of diabetic retinopathy.

Wissenschaftliche Forschungsanwendungen

Introduction to Ascorutin

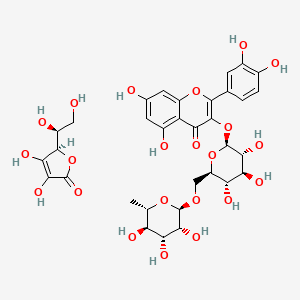

This compound is a pharmaceutical preparation that combines ascorbic acid (vitamin C) and rutin, a flavonoid. This combination is known for its antioxidant properties and is utilized in various medical applications. The synergistic effects of these compounds have been the subject of numerous studies, revealing their potential benefits in treating various health conditions.

Chemical Composition and Mechanism of Action

Ascorbic Acid : A water-soluble vitamin that plays a crucial role in the synthesis of collagen, neurotransmitters, and certain hormones. It is also a potent antioxidant that protects cells from oxidative stress.

Rutin : A flavonoid glycoside that exhibits antioxidant, anti-inflammatory, and vasoprotective properties. Rutin is known to enhance the absorption of vitamin C and improve its efficacy.

The interaction between ascorbic acid and rutin in this compound has been shown to have an antagonistic effect , meaning that while both compounds are beneficial individually, their combination may not always produce additive effects in terms of antioxidant activity .

Antioxidant Activity

This compound's primary application lies in its antioxidant properties. Studies have demonstrated that the combination of ascorbic acid and rutin maintains significant antioxidant activity, although it may be slightly lower than expected due to their interaction . This property makes it useful in preventing oxidative stress-related diseases.

Vascular Health

Research indicates that this compound can improve vascular health by strengthening capillaries and reducing permeability. This is particularly beneficial for conditions like chronic venous insufficiency and varicose veins. The flavonoids in rutin help to stabilize blood vessels, thereby reducing the risk of hemorrhage .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it suitable for managing conditions characterized by inflammation. Rutin has been shown to inhibit inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases .

Nutritional Supplementation

This compound is often used as a dietary supplement to enhance overall health, particularly in populations at risk for vitamin C deficiency or those requiring additional antioxidants due to high oxidative stress levels.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is also incorporated into cosmetic formulations aimed at reducing skin aging and improving skin health by combating oxidative damage .

Adjunct Therapy in Chronic Diseases

This compound has been explored as an adjunct therapy for chronic diseases such as diabetes and cancer, where oxidative stress plays a significant role in disease progression. Its ability to scavenge free radicals may help mitigate some complications associated with these conditions .

Case Study 1: Antioxidant Interaction

A study investigated the antioxidant interaction between ascorbic acid and rutin in this compound tablets. The results indicated that while the individual components had high antioxidant activity, their combination showed reduced effectiveness compared to theoretical predictions. This finding emphasizes the need for careful consideration when formulating combinations of antioxidants .

Case Study 2: Vascular Health Improvement

In clinical trials assessing the effects of this compound on patients with chronic venous insufficiency, participants reported significant improvements in symptoms such as swelling and pain. The study highlighted the role of rutin in enhancing vascular integrity and reducing capillary fragility .

Comparative Data Table

| Application | Mechanism of Action | Evidence Level |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals | Moderate |

| Vascular Health | Strengthens capillaries | High |

| Anti-inflammatory Effects | Inhibits inflammatory pathways | Moderate |

| Nutritional Supplementation | Provides essential vitamins | High |

| Cosmetic Applications | Reduces oxidative damage | Moderate |

| Adjunct Therapy | Mitigates complications in chronic diseases | Emerging evidence |

Eigenschaften

CAS-Nummer |

8067-12-7 |

|---|---|

Molekularformel |

C33H38O22 |

Molekulargewicht |

786.64 |

IUPAC-Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16.C6H8O6/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;2,5,7-10H,1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;2-,5+/m00/s1 |

InChI-Schlüssel |

USMZEYPOTJAYPT-LRROQMAJSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ascorbic acid, rutoside drug combination; Ruta C 60; Rutascorbin; Cerutin; Rutinoscorbin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.